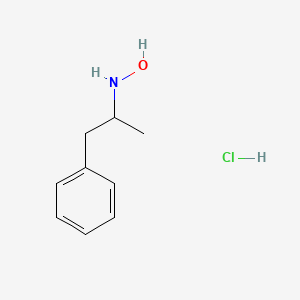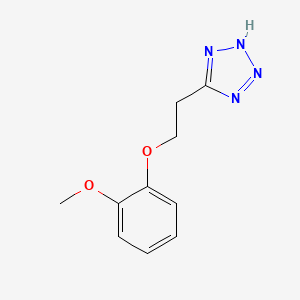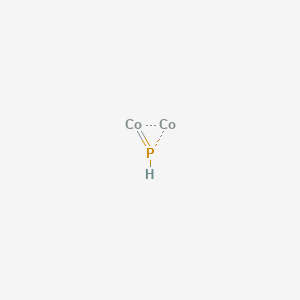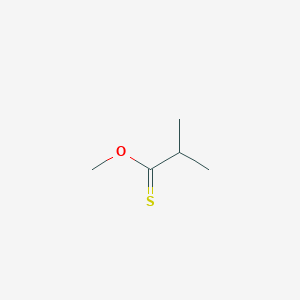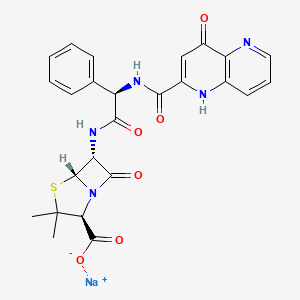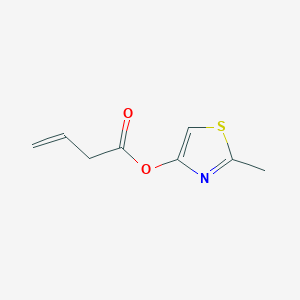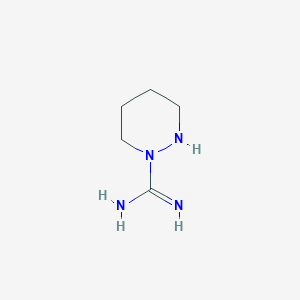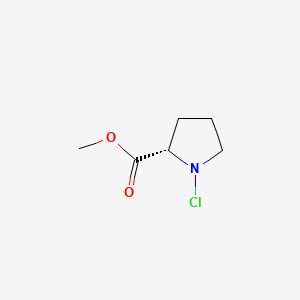
N-chloroproline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-chloroproline methyl ester: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a chlorine atom attached to the nitrogen atom of the proline ring and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-chloroproline methyl ester typically involves the chlorination of proline methyl ester. One common method is the reaction of proline methyl ester with tert-butyl hypochlorite, followed by dehydrochlorination . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include additional steps for purification and quality control to meet industrial standards. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: N-chloroproline methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chlorine atom to other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxoproline methyl ester, while substitution with sodium azide can produce N-azidoproline methyl ester .
科学的研究の応用
Chemistry: N-chloroproline methyl ester is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study protein folding and stability. Its incorporation into peptides can help elucidate the role of proline derivatives in collagen stability and other biological processes .
Industry: Its unique properties can be exploited to design molecules with specific biological activities .
作用機序
The mechanism by which N-chloroproline methyl ester exerts its effects involves its interaction with various molecular targets. The chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing proline derivatives that can interact with enzymes and receptors .
類似化合物との比較
4-chloroproline: Another chlorinated proline derivative with similar structural properties.
N-fluoroproline methyl ester: A fluorinated analogue that exhibits different electronic effects due to the presence of fluorine.
N-methylproline methyl ester: A methylated derivative with distinct steric and electronic characteristics.
Uniqueness: N-chloroproline methyl ester is unique due to the presence of both a chlorine atom and a methyl ester group. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.
特性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC名 |
methyl (2S)-1-chloropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10ClNO2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4H2,1H3/t5-/m0/s1 |
InChIキー |
ISEXBPSYFGMXFL-YFKPBYRVSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1Cl |
正規SMILES |
COC(=O)C1CCCN1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


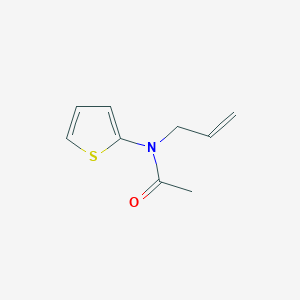

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
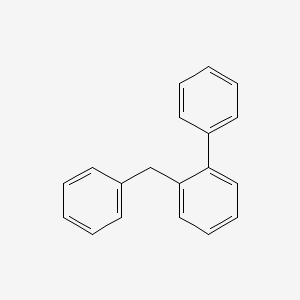

![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)

